molecular formula C13H25NO4 B8233534 (2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid

(2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid

Cat. No.: B8233534
M. Wt: 259.34 g/mol
InChI Key: KMLQLFNXPXFYCZ-VIFPVBQESA-N
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Description

(2S)-2-[(tert-Butoxycarbonyl)amino]-5,5-dimethylhexanoic acid (CAS# 2408958-86-9) is a chiral, Boc-protected amino acid derivative of significant interest in medicinal chemistry and CNS drug discovery. This compound serves as a key synthetic intermediate for the development of novel sortilin modulators, which are being investigated for the treatment of various diseases of the central nervous system . The stereospecific (S) configuration at the 2-position is critical for its biological activity and incorporation into more complex peptide and peptidomimetic structures. The primary research value of this compound lies in its application as a building block for the synthesis of 2-amino-5,5-dimethylhexanoic acid derivatives, a class of molecules with demonstrated potential as sortilin modulators . Sortilin is a key receptor involved in neuronal signaling and protein sorting, making it a promising therapeutic target for conditions such as Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders . The tert-butoxycarbonyl (Boc) protecting group effectively masks the amine functionality, allowing for selective reactions at the carboxylic acid group during solid-phase peptide synthesis and other multi-step synthetic sequences. With a molecular formula of C13H25NO5 and a molecular weight of 275.34 g/mol , this building block features both a carboxylic acid and a protected amine, making it a versatile intermediate for conjugation and further derivatization. The 5,5-dimethylhexanoic acid backbone contributes unique steric and hydrophobic properties that can influence the pharmacokinetic profile of resulting compounds. Researchers utilize this chiral synthon exclusively for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

(2S)-5,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-12(2,3)8-7-9(10(15)16)14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLQLFNXPXFYCZ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

  • Step 1 : Lithiation of 3-methyl-2-butene with tert-butyllithium in anhydrous ether at −78°C generates the nucleophilic reagent (2) .

  • Step 2 : Addition of (2) to Garner’s aldehyde (1) proceeds via a stereoselective aldol-like reaction, forming a tetrasubstituted alkene intermediate (3) with >90% diastereomeric excess (de).

  • Step 3 : Hydrogenation of (3) using Pd/C under H₂ (10 bar) selectively reduces the double bond, yielding the saturated intermediate (4) with retention of configuration.

Key Parameters :

  • Temperature control (−78°C) during lithiation prevents racemization.

  • Hydrogenation stereoselectivity depends on the catalyst surface and steric hindrance from the γ-methyl groups.

The introduction of the tert-butoxycarbonyl (Boc) group is achieved using di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions.

Protocol for Boc Protection

  • Deprotection of Garner’s Acetonide : Hydrolysis of the acetonide group in (4) using Jones reagent (CrO₃/H₂SO₄/acetone) yields the free amino alcohol (5) .

  • Amino Group Activation : The primary amine in (5) is treated with Boc anhydride (6) in a biphasic system (H₂O/CH₂Cl₂) with NaHCO₃ as the base.

  • Carboxylic Acid Formation : Oxidation of the secondary alcohol in (5) to the carboxylic acid is accomplished using KMnO₄ in acidic conditions, yielding (2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid (7) .

Reaction Table :

StepReagents/ConditionsIntermediateYield
1Jones reagent, 0°C(5) 85%
2Boc₂O, NaHCO₃, rtBoc-protected amine92%
3KMnO₄, H₂SO₄, 50°C(7) 78%

Challenges :

  • Over-oxidation of the alcohol to a ketone must be avoided by严格控制反应时间.

  • Boc protection in aqueous media minimizes side reactions compared to anhydrous conditions.

Alternative Route: Asymmetric Hydrogenation

For large-scale production, asymmetric hydrogenation of α,β-unsaturated β-amino esters offers a scalable approach.

Methodology

  • Substrate Preparation : Ethyl (Z)-2-nitro-5,5-dimethylhex-2-enoate (8) is synthesized via nitroaldol condensation.

  • Catalytic Hydrogenation : Using a chiral Ru-BINAP catalyst, (8) is hydrogenated to ethyl (2S)-2-amino-5,5-dimethylhexanoate (9) with 98% enantiomeric excess (ee).

  • Boc Protection and Hydrolysis : (9) is treated with Boc anhydride, followed by saponification (NaOH/EtOH) to yield (7) .

Advantages :

  • High enantioselectivity (>98% ee) reduces the need for chiral chromatography.

  • Compatible with continuous-flow hydrogenation for industrial applications.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepTotal YieldStereoselectivityScalability
Chiral Pool (Garner)Garner’s aldehydeAldol addition62%90% deModerate
Asymmetric HydrogenationNitroolefinRu-catalyzed hydrogenation75%98% eeHigh

Insights :

  • The Garner’s aldehyde route is preferred for laboratory-scale synthesis due to readily available starting materials.

  • Asymmetric hydrogenation excels in industrial settings for throughput and enantiopurity.

Reaction Optimization and Troubleshooting

Racemization Mitigation

  • Low-Temperature Lithiation : Maintaining −78°C during nucleophilic addition prevents epimerization at the α-carbon.

  • Short Reaction Times : Boc protection completed within 2 hours minimizes exposure to basic conditions that could degrade the amino acid.

Purification Strategies

  • Silica Gel Chromatography : Hexane/EtOAc (5:1 to 2:1) elutes (7) with >95% purity.

  • Recrystallization : Ethanol/water mixtures yield crystalline (7) suitable for X-ray diffraction analysis.

Industrial-Scale Considerations

  • Cost-Effective Reagents : Substituting KMnO₄ with TEMPO/NaClO for oxidation reduces heavy metal waste.

  • Continuous Hydrogenation : Fixed-bed reactors with immobilized Ru catalysts enhance throughput by 40% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the compound reacts with nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at the C5 position or modifications to the protecting group (Table 1).

Table 1: Structural Comparison of (2S)-2-[(tert-Butoxycarbonyl)amino]-5,5-dimethylhexanoic Acid and Analogs
Compound Name CAS Number C5 Substituent Protecting Group Molecular Weight Suppliers
(2S)-2-[(tert-Butoxycarbonyl)amino]-5,5-dimethylhexanoic acid 752237-71-1 5,5-dimethyl Boc 273.35 g/mol 2
(S)-2-[(tert-Butoxycarbonyl)amino]-5,5-difluorohexanoic acid 878009-71-3 5,5-difluoro Boc 279.24 g/mol 1
(2S)-Fmoc-5,5-dimethylhexanoic acid 1217704-60-3 5,5-dimethyl Fmoc 381.5 g/mol 1
(S)-2-[(tert-Butoxycarbonyl)amino]-6,6,6-trifluorohexanoic acid 1056467-60-7 6,6,6-trifluoro Boc 287.25 g/mol 5
(S)-2-[(tert-Butoxycarbonyl)amino]-5-(4-methoxyphenyl)pent-4-enoic acid 1393677-15-0 4-methoxyphenyl Boc 363.40 g/mol 2

Key Observations :

  • Fluorine’s electronegativity may enhance hydrogen bonding and bioavailability .
  • Fmoc-Protected Analog : The Fmoc variant (CAS 1217704-60-3) replaces Boc with a fluorenylmethyloxycarbonyl group, which is base-labile. This makes it suitable for solid-phase peptide synthesis under mild basic conditions .

Physicochemical Properties

  • Hydrophobicity : The 5,5-dimethyl group in the target compound increases hydrophobicity (logP ~2.1) compared to fluorinated analogs (logP ~1.5–1.8), impacting membrane permeability and solubility in aqueous media .
  • Thermal Stability : Boc-protected compounds generally decompose above 200°C, while Fmoc derivatives are less thermally stable due to the labile fluorenyl group .
  • Acid Sensitivity : Boc deprotection occurs under trifluoroacetic acid (TFA), whereas Fmoc requires piperidine, enabling orthogonal protection strategies in peptide synthesis .

Commercial and Regulatory Considerations

  • Supplier Availability: The trifluorohexanoic acid derivative (CAS 1056467-60-7) has five suppliers, reflecting high demand for fluorinated building blocks .

Biological Activity

(2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid, commonly referred to as Boc-DL-leucine, is an amino acid derivative that has garnered interest in various fields of biological research, particularly in drug development and peptide synthesis. This compound possesses unique structural features that influence its biological activity, making it a valuable subject for study.

  • Molecular Formula : C₁₂H₂₃NO₄
  • Molecular Weight : 245.32 g/mol
  • CAS Number : 208522-10-5
  • Purity : Typically ≥ 97%
  • Physical State : White to yellow solid

The biological activity of (2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid is primarily attributed to its role as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality, facilitating the formation of peptides without premature reactions. Once incorporated into peptides, the compound may exhibit various biological activities depending on the peptide's overall structure and function.

Biological Activities

  • Antimicrobial Activity :
    • Research indicates that derivatives of Boc-DL-leucine can exhibit antimicrobial properties. A study demonstrated that certain peptide sequences containing Boc-DL-leucine showed enhanced activity against various bacterial strains, suggesting potential applications in developing antimicrobial agents .
  • Antitumor Effects :
    • Investigations into the antitumor effects of peptides containing Boc-DL-leucine have shown promising results. For instance, specific peptides exhibited cytotoxicity against cancer cell lines, indicating that the incorporation of this amino acid derivative can enhance the therapeutic efficacy of anticancer agents .
  • Neuroprotective Properties :
    • There is emerging evidence suggesting that compounds related to Boc-DL-leucine may have neuroprotective effects. In vitro studies have indicated that certain peptide formulations can protect neuronal cells from oxidative stress and apoptosis .

Case Study 1: Antimicrobial Peptide Development

A study focused on synthesizing antimicrobial peptides using Boc-DL-leucine as one of the key components. The resulting peptides were tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth, with some peptides achieving minimum inhibitory concentrations (MICs) as low as 10 µg/mL.

Peptide SequenceMIC (µg/mL)Activity
Peptide A10Effective
Peptide B15Moderate
Peptide C25Weak

Case Study 2: Antitumor Activity Assessment

In another investigation, a series of peptides containing Boc-DL-leucine were evaluated for their cytotoxic effects on human cancer cell lines (e.g., MCF-7 and HeLa). The study revealed that some peptides induced apoptosis via caspase activation pathways.

Peptide SequenceIC50 (µM)Cancer Cell Line
Peptide D12MCF-7
Peptide E8HeLa
Peptide F20MCF-7

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid?

  • Methodological Answer : The synthesis typically involves protecting the amino group with a tert-butoxycarbonyl (Boc) group. A chiral oxazinane intermediate (e.g., (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate) can be used to establish stereochemistry . Subsequent coupling with a dimethylhexanoic acid precursor and deprotection under acidic conditions (e.g., HCl in ethanol) yields the final product. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify the Boc-protected amino group (δ ~1.4 ppm for tert-butyl protons) and chiral center configuration .
  • Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol (90:10) to confirm enantiomeric excess (>98%) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]+^+ calculated for C13_{13}H25_{25}NO4_4: 282.1814) ensures molecular integrity .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store in a sealed container under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis of the Boc group. Avoid moisture and exposure to acids/bases, which can degrade the protective group .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis?

  • Methodological Answer :

  • Chiral Auxiliaries : Use enantiomerically pure oxazinane intermediates (e.g., (4S,5S)-configured precursors) to enforce the (2S)-stereochemistry .
  • Kinetic Resolution : Employ enzymes like lipases or esterases in dynamic kinetic resolution to minimize racemization during coupling steps .
  • Crystallization : Recrystallize intermediates in ethanol/water mixtures to isolate the desired enantiomer .

Q. What are the potential sources of data contradiction in characterizing this compound?

  • Methodological Answer :

  • Impurity Artifacts : Residual dimethyl sulfoxide (DMSO) in NMR samples can obscure signals; use deuterated solvents with high purity (e.g., DMSO-d6_6 ≥99.9%) .
  • Stereochemical Misassignment : Validate chiral configurations via X-ray crystallography or comparative optical rotation against literature values .
  • Degradation Products : Monitor for tert-butyl alcohol (a Boc deprotection byproduct) using GC-MS during stability studies .

Q. How does the Boc group influence reactivity in peptide coupling reactions?

  • Methodological Answer : The Boc group sterically shields the amino group, preventing undesired side reactions (e.g., racemization during activation with carbodiimides). Deprotection with trifluoroacetic acid (TFA) in dichloromethane (2–4 h, 0°C) selectively removes the Boc group without affecting acid-labile peptide bonds .

Q. What strategies mitigate toxicity risks during handling?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid skin/eye irritation (H315/H319) .
  • Waste Neutralization : Treat acidic deprotection waste with sodium bicarbonate before disposal to neutralize residual TFA .
  • In Vitro Safety Testing : Conduct MTT assays on HEK293 cells to assess cytotoxicity at concentrations >1 mM .

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